2-(Isobutylsulfonyl)benzoic acid
Description
2-(Isobutylsulfonyl)benzoic acid is a benzoic acid derivative substituted with an isobutylsulfonyl group at the ortho position. The sulfonyl group (-SO₂-) contributes to its strong electron-withdrawing character, enhancing the acidity of the carboxylic acid moiety (pKa ~2.5–3.5).
Properties
IUPAC Name |
2-(2-methylpropylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8(2)7-16(14,15)10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXKIRRIEACQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with isobutylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
2-(Isobutylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Isobutylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in biological and medicinal research .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include sulfonyl- and sulfonamide-substituted benzoic acids. Below is a comparative analysis based on substituent effects, molecular properties, and applications:
Table 1: Comparative Analysis of Sulfonyl-Substituted Benzoic Acids
Key Observations:
Substituent Effects on Acidity: The sulfonyl group in 2-(Methylsulfonyl)benzoic Acid lowers the pKa compared to unsubstituted benzoic acid (pKa ~4.2), enhancing its reactivity in esterification or amidation reactions.
Hydrogen-Bonding Patterns: Sulfonyl groups participate in strong hydrogen bonds (S=O···H-N/O), as noted in studies on crystal engineering. For example, 2-(Methylsulfonyl)benzoic Acid forms dimeric hydrogen bonds in the solid state, stabilizing crystal lattices.
Biological Activity: Sulfonamide derivatives like 2-(5-Amino-2-methylbenzenesulfonamido)benzoic Acid exhibit antimicrobial properties due to structural mimicry of p-aminobenzoic acid (PABA), interfering with folate synthesis. Piperazine-substituted analogs (e.g., 2-[(4-Methylpiperazinyl)carbonyl]benzoic Acid) are explored for CNS applications, leveraging their ability to cross the blood-brain barrier.
Synthetic Utility :
- Biphenyl-substituted analogs (e.g., 2-([Biphenyl-4-ylcarbonyl])benzoic Acid ) serve as intermediates in synthesizing fluorescent dyes or metal-organic frameworks (MOFs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
